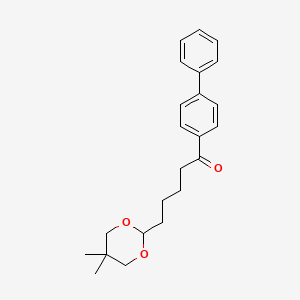

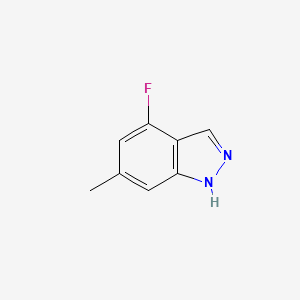

4-フルオロ-6-メチル-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-6-methyl-1H-indazole (4F6M1HI) is a heterocyclic aromatic compound that has been of interest to researchers due to its potential applications in the synthesis of pharmaceuticals and other compounds. 4F6M1HI has been studied for its pharmacological and biochemical properties, as well as its ability to act as a catalyst in organic synthesis.

科学的研究の応用

色素増感型太陽電池(DSSC)

4-フルオロ-1H-インダゾール: は、その高度に共役した構造のために、色素増感型太陽電池で利用されています。この構造は、光吸収とエネルギー移動プロセスを強化します。 Ir、Ln、およびEuなどの金属中心と配位すると、効率的な三重項光増感剤を形成することができます .

抗腫瘍活性

この化合物は、Hep-G2肝臓がん細胞を含むさまざまな癌細胞株に対して、抗増殖活性において有意な効果を示してきました。 フッ素置換基の存在は、その抗腫瘍特性において重要な役割を果たしています .

医薬品化学

4-フルオロ-6-メチル-1H-インダゾールを含むインダゾール誘導体は、臨床的に分離された癌から派生した広範囲の腫瘍細胞株に対する抗増殖活性のために、医薬品化学において重要です .

合成アプローチ

インダゾールの最近の合成戦略には、遷移金属触媒反応と還元的環化が含まれ、化学合成における化合物の汎用性を強調しています .

フッ素化ピラゾールとインダゾール

この化合物は、医薬品化学と合成化学における潜在的な用途を持つさまざまなフッ素化誘導体をもたらす縮合反応に関与しています .

HIVプロテアーゼ阻害剤

インダゾール含有化合物は、HIVプロテアーゼ阻害剤としての応用が調査されており、HIV/エイズの治療に貢献しています .

作用機序

Target of Action

Indazole-containing compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, such as anti-inflammatory, antitumor, and anti-hiv effects .

Result of Action

Indazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化学分析

Biochemical Properties

4-Fluoro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Fluoro-6-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 4-Fluoro-6-methyl-1H-indazole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Fluoro-6-methyl-1H-indazole can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It can also inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .

Molecular Mechanism

At the molecular level, 4-Fluoro-6-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, 4-Fluoro-6-methyl-1H-indazole can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-6-methyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-6-methyl-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Fluoro-6-methyl-1H-indazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Fluoro-6-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. For instance, high doses of 4-Fluoro-6-methyl-1H-indazole have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Fluoro-6-methyl-1H-indazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-Fluoro-6-methyl-1H-indazole can affect the levels of specific metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of 4-Fluoro-6-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters on the cell membrane, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 4-Fluoro-6-methyl-1H-indazole within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular regions .

Subcellular Localization

The subcellular localization of 4-Fluoro-6-methyl-1H-indazole is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Fluoro-6-methyl-1H-indazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

特性

IUPAC Name |

4-fluoro-6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

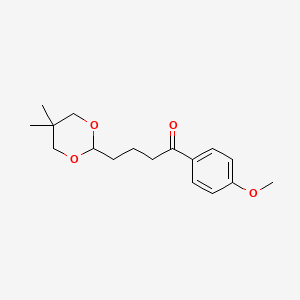

CC1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-09-8 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)